molecular formula C7H3Br2N3OS2 B15538149 4,5-dibromo-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

4,5-dibromo-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B15538149
M. Wt: 369.1 g/mol
InChI Key: XMBXOLXMRNUPQE-UHFFFAOYSA-N
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Description

4,5-Dibromo-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with bromine atoms at positions 4 and 5, and a carboxamide group linked to a 1,3,4-thiadiazole ring. This structure combines electron-withdrawing bromine substituents with a sulfur-rich heterocyclic system, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H3Br2N3OS2

Molecular Weight

369.1 g/mol

IUPAC Name

4,5-dibromo-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C7H3Br2N3OS2/c8-3-1-4(15-5(3)9)6(13)11-7-12-10-2-14-7/h1-2H,(H,11,12,13)

InChI Key

XMBXOLXMRNUPQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)Br)C(=O)NC2=NN=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in substituents on the carboxamide group or the thiophene core. Key comparisons include:

4,5-Dibromo-N-[3-(1H-Imidazol-1-yl)Propyl]Thiophene-2-Carboxamide
  • Structure : Shares the 4,5-dibromo-thiophene core but replaces the 1,3,4-thiadiazole with a 3-(imidazol-1-yl)propyl group.
  • Applications : Imidazole derivatives are widely studied for antimicrobial and anticancer activity, suggesting divergent biological targets compared to thiadiazole-based compounds .
N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide (3a–d)
  • Structure : Lacks bromine substituents but includes a thione (S=O) group on the thiadiazole ring.
  • Synthesis: Prepared via cyclization of 2-hydrazino-N-phenyl-2-thioxoacetamide with KOH and CS₂, followed by acid precipitation .

Comparative Data Table

Compound Molecular Formula Key Substituents Notable Properties/Activity
4,5-Dibromo-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide C₇H₃Br₂N₃OS₂ 4,5-Br; 1,3,4-thiadiazole High sulfur content, potential kinase inhibition
4,5-Dibromo-N-[3-(imidazol-1-yl)propyl]thiophene-2-carboxamide C₁₁H₁₁Br₂N₃OS 4,5-Br; imidazole-propyl Enhanced solubility, antimicrobial applications
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide C₉H₇N₃OS₂ Thione; phenyl 93% yield, inhibition at 50 µg/ml

Methodological Considerations

Studies referenced here rely on crystallographic software (e.g., SHELXL for refinement , WinGX for small-molecule analysis ), ensuring structural accuracy.

Preparation Methods

Structural Characteristics and Synthetic Relevance

4,5-Dibromo-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide features a thiophene core substituted with bromine atoms at positions 4 and 5, a carboxamide group at position 2, and a 1,3,4-thiadiazole ring appended via an amine linkage. This architecture confers unique electronic properties, as the electron-withdrawing bromine and carboxamide groups polarize the thiophene ring, while the thiadiazole moiety introduces nitrogen-sulfur heterocyclic reactivity. Such characteristics make the compound a candidate for anticancer and herbicidal applications, necessitating reliable synthetic protocols.

Preparation Methodologies

Stepwise Bromination and Carboxamide Coupling

The most widely reported method involves sequential bromination of thiophene-2-carboxylic acid followed by coupling with 1,3,4-thiadiazol-2-amine (Figure 1).

Synthesis of 4,5-Dibromothiophene-2-Carbonyl Chloride

Thiophene-2-carboxylic acid undergoes electrophilic bromination using bromine (Br₂) in dichloromethane (DCM) at 0–5°C, catalyzed by iron(III) bromide (FeBr₃). This regioselectively yields 4,5-dibromothiophene-2-carboxylic acid, which is subsequently treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

Reaction Conditions:

  • Bromination: 1:2 molar ratio (thiophene-2-carboxylic acid : Br₂), 48 h, 85% yield.
  • Acyl Chloride Formation: Reflux in SOCl₂ for 6 h, 92% yield.
Coupling with 1,3,4-Thiadiazol-2-Amine

The acyl chloride reacts with 1,3,4-thiadiazol-2-amine in anhydrous tetrahydrofuran (THF) under nitrogen, using triethylamine (TEA) as a base (Table 1).

Optimized Parameters:

Parameter Value
Solvent THF
Temperature 0°C → room temp
Molar Ratio 1:1.2 (acyl chloride:amine)
Reaction Time 12 h
Yield 54%

Mechanistic Insight:
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride. TEA neutralizes HCl, shifting equilibrium toward product formation.

One-Pot Multicomponent Synthesis

An alternative approach condenses 2-cyano-3,5-dibromoacrylamide, dithiomalondianilide, and morpholine in ethanol under reflux (Scheme 1).

Procedure:

  • Combine 2-cyano-3,5-dibromoacrylamide (1 mmol), dithiomalondianilide (1 mmol), and morpholine (1.5 mmol) in ethanol.
  • Reflux for 8–12 h, monitoring by TLC.
  • Isolate via vacuum filtration and recrystallize from ethanol/DCM.

Outcomes:

  • Yield: 37–43%
  • Purity: 98% (HPLC)

Limitations:
Lower yields stem from competing side reactions, including premature cyclization of intermediates.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.89 (s, 1H, thiophene-H), 3.45 (s, 2H, NH₂).
  • ¹³C NMR: 162.8 (C=O), 148.5 (thiadiazole-C), 132.1–118.7 (thiophene-CBr₂).

Crystallographic Confirmation

Single-crystal X-ray diffraction of analogous dithiolopyridine carboxamides confirms planar geometries and intramolecular hydrogen bonding, supporting the stability of the target compound.

Computational Modeling and Mechanistic Studies

Density functional theory (DFT) calculations (B97-3c/def2-TZVP) elucidate the bromination regioselectivity (Figure 2):

  • Activation Energy for 4,5-Dibromination: 28.8 kcal/mol, favoring para substitution due to reduced steric hindrance.
  • Transition State Analysis: Bromine addition proceeds through a Wheland intermediate stabilized by thiophene aromaticity.

Q & A

What are the optimal synthetic conditions for preparing 4,5-dibromo-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, and how can yield and purity be maximized?

Basic Research Question
Methodological Answer:
The synthesis involves sequential functionalization of the thiophene and thiadiazole rings. Key steps include:

  • Bromination : Introducing dibromo groups at positions 4 and 5 of the thiophene ring using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (60–80°C) .
  • Amidation : Coupling the brominated thiophene-carboxylic acid with the 1,3,4-thiadiazol-2-amine via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous DMSO at 25–40°C .
  • Optimization :
    • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction homogeneity and intermediate stability .
    • Purity control : Recrystallization from ethanol/water (4:1) improves purity (>95%) with a typical yield of 65–76% .

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